SJ995973

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

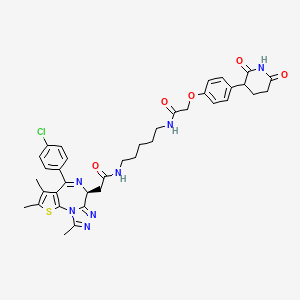

C37H40ClN7O5S |

|---|---|

Molekulargewicht |

730.3 g/mol |

IUPAC-Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide |

InChI |

InChI=1S/C37H40ClN7O5S/c1-21-22(2)51-37-33(21)34(25-7-11-26(38)12-8-25)41-29(35-44-43-23(3)45(35)37)19-31(47)39-17-5-4-6-18-40-32(48)20-50-27-13-9-24(10-14-27)28-15-16-30(46)42-36(28)49/h7-14,28-29H,4-6,15-20H2,1-3H3,(H,39,47)(H,40,48)(H,42,46,49)/t28?,29-/m0/s1 |

InChI-Schlüssel |

VVRONDSUSMJAEI-XIJSCUBXSA-N |

Isomerische SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCNC(=O)COC4=CC=C(C=C4)C5CCC(=O)NC5=O)C6=CC=C(C=C6)Cl)C |

Kanonische SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCNC(=O)COC4=CC=C(C=C4)C5CCC(=O)NC5=O)C6=CC=C(C=C6)Cl)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to SJ995973: A Potent BET Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ995973 is a highly potent, selective, and efficient proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. As epigenetic readers, BET proteins play a critical role in the regulation of gene transcription. Their dysregulation is implicated in the pathogenesis of numerous diseases, including cancer. This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate BET proteins, thereby offering a promising therapeutic strategy. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with this compound.

Introduction to this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to the BET bromodomains and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By simultaneously engaging a BET protein and CRBN, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of the BET protein and its subsequent degradation by the 26S proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BET protein molecules, resulting in its high potency.

Chemical Properties:

| Property | Value |

| Chemical Formula | C37H40ClN7O5S |

| Molecular Weight | 730.28 g/mol |

| CAS Number | 2882065-25-8 |

Mechanism of Action

The primary mechanism of action of this compound involves the formation of a ternary complex between the target BET protein, this compound, and the CRBN E3 ligase. This proximity-induced ubiquitination and subsequent proteasomal degradation of the target protein is a hallmark of PROTAC technology.

dot

Caption: Mechanism of action of this compound.

Quantitative Data

This compound demonstrates exceptional potency in degrading BET proteins and inhibiting the proliferation of cancer cells.

Table 1: In Vitro Degradation Potency of this compound

| Cell Line | Target | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| MV4;11 | BRD4 | 0.2 | >95 | 4 |

| MV4;11 | BRD2 | 0.5 | >95 | 4 |

| MV4;11 | BRD3 | 0.5 | >95 | 4 |

| RS4;11 | BRD4 | 0.2 | >90 | 4 |

| HL-60 | BRD4 | 3.6 | >90 | 4 |

| MOLM-13 | BRD4 | 13 | >90 | 4 |

| MDA-MB-231 | BRD4 | 1 | >95 | 4 |

| MDA-MB-453 | BRD4 | 5.6 | >95 | 4 |

| MCF7 | BRD4 | 3.5 | >95 | 4 |

| T47D | BRD4 | 0.2 | >95 | 4 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[2]

Table 2: Anti-proliferative Activity of this compound

| Cell Line | IC50 (pM) | Assay | Treatment Time |

| MV4-11 | 3 | CellTiter-Glo | 3 days |

IC50: Half-maximal inhibitory concentration.

Signaling Pathways

By degrading BET proteins, this compound impacts various downstream signaling pathways critical for cancer cell survival and proliferation. BET proteins are key regulators of oncogenes such as MYC. Their degradation leads to the downregulation of MYC expression, a pivotal event in the anti-cancer activity of BET degraders.[3][4] Furthermore, BET protein degradation has been shown to modulate the NF-κB and Hedgehog signaling pathways, which are often dysregulated in cancer.

dot

Caption: Downstream signaling effects of this compound.

Experimental Protocols

Western Blot for BET Protein Degradation

This protocol is designed to quantify the degradation of BRD2, BRD3, and BRD4 proteins in response to this compound treatment.[5][6]

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-BRD2 (e.g., Abcam ab139690)

-

Anti-BRD3 (e.g., Abcam ab50818)

-

Anti-BRD4 (e.g., Abcam ab128874)

-

Loading control: Anti-GAPDH or Anti-β-actin

-

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantification: Densitometry analysis of the bands can be performed to quantify protein levels relative to the loading control.

dot

Caption: Western Blot experimental workflow.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Opaque-walled 96-well plates

-

Cell culture reagents

-

This compound

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate and incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or DMSO for the desired time (e.g., 72 hours).

-

Assay Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.[7]

Materials:

-

Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) mice)

-

Cancer cell line (e.g., MV4-11)

-

Matrigel

-

This compound formulation for in vivo administration

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

-

Tumor Growth: Monitor tumor growth by measuring with calipers.

-

Treatment: Once tumors reach a specified volume, randomize mice into treatment and control groups. Administer this compound or vehicle control according to the desired dosing schedule (e.g., intravenous injection).

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm BET protein degradation).

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate for the treatment of diseases driven by BET proteins. Its high potency and catalytic mode of action offer significant advantages over traditional inhibitors. The experimental protocols provided in this guide will enable researchers to effectively study the activity and mechanism of this compound and other PROTAC molecules. Further investigation into its in vivo efficacy and safety profile is warranted to advance its clinical development.

References

- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SJ995973: A Potent PROTAC BET Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ995973 is a highly potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are crucial epigenetic readers and transcriptional regulators implicated in the pathogenesis of various diseases, particularly cancer. This compound operates by co-opting the cellular ubiquitin-proteasome system, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of BET proteins.[3][4] A key innovation in the design of this compound is its use of a novel phenyl-glutarimide moiety as the CRBN ligand, which offers enhanced chemical stability compared to traditional immunomodulatory imide drugs (IMiDs) that are prone to hydrolysis.[3][4][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its characterization, and its impact on relevant signaling pathways.

Core Mechanism of Action

This compound functions as a molecular bridge, simultaneously binding to a BET protein and the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target BET protein. The resulting polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple BET protein molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, demonstrating its high potency in degrading BET proteins and inhibiting cancer cell proliferation.

| Parameter | Cell Line | Value | Description | Reference |

| IC50 | MV4-11 | 3 pM | Antiproliferative activity after 3 days, measured by CellTiter-Glo assay. | [4] |

| DC50 | MV4-11 | 0.87 nM | Concentration for 50% degradation of BRD4. | [4] |

| Dmax | MV4-11 | >99% | Maximum degradation of BRD4. |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Opaque-walled multiwell plates (96-well or 384-well)

-

Mammalian cells in culture medium

-

This compound or other test compounds

-

CellTiter-Glo® Reagent (Promega)

-

Orbital shaker

-

Luminometer

Procedure:

-

Cell Seeding: Prepare opaque-walled multiwell plates with mammalian cells in culture medium. For 96-well plates, use 100 µL per well; for 384-well plates, use 25 µL per well. Include control wells containing medium without cells for background luminescence measurement.

-

Compound Treatment: Add the desired concentrations of this compound or vehicle control to the experimental wells. Incubate the plates according to the specific experimental protocol (e.g., 72 hours).

-

Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[1]

-

Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1]

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

-

Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

Western Blot for BET Protein Degradation

This protocol is used to detect and quantify the degradation of BRD2, BRD3, and BRD4 proteins in cells treated with this compound.

Materials:

-

Cells treated with this compound or vehicle control

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

-

Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control overnight at 4°C with gentle agitation.[6][7]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 9.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[6]

-

Analysis: Quantify the band intensities and normalize the levels of BRD2, BRD3, and BRD4 to the loading control to determine the extent of protein degradation.

Impact on Signaling Pathways

Degradation of BET proteins by this compound is expected to have profound effects on various signaling pathways that are critical for cancer cell proliferation, survival, and immune evasion. While direct studies on the comprehensive signaling effects of this compound are emerging, the well-established roles of BET proteins allow for a strong inference of the key pathways modulated.

Key Affected Pathways:

-

c-Myc Oncogene Pathway: BET proteins are critical for the transcriptional regulation of the MYC oncogene. Degradation of BET proteins leads to the downregulation of c-Myc, a master regulator of cell proliferation and metabolism. This is a primary mechanism by which BET degraders exert their anti-cancer effects.[7]

-

NF-κB Signaling: BET proteins are involved in the transcriptional activation of NF-κB target genes, which are crucial for inflammation and cell survival. By degrading BET proteins, this compound can suppress NF-κB-mediated transcription.

-

Androgen Receptor (AR) Signaling: In prostate cancer, there is a complex interplay between BET proteins, c-Myc, and AR signaling.[8][9][10] BET degradation can disrupt this axis, impacting AR-dependent gene expression and potentially overcoming resistance to anti-androgen therapies.[11]

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its high potency, coupled with the improved chemical stability of its novel phenyl-glutarimide CRBN ligand, makes it a valuable tool for basic research and a promising candidate for further therapeutic development. The ability to catalytically eliminate BET proteins offers a distinct advantage over traditional small-molecule inhibitors, potentially leading to more profound and durable therapeutic effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize and further investigate the properties and applications of this compound. Further studies are warranted to fully elucidate the comprehensive impact of this compound on various signaling networks and to explore its therapeutic potential in a broader range of diseases.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB2/p52:c-Myc:hnRNPA1 Pathway Regulates Expression of Androgen Receptor Splice Variants and Enzalutamide Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. c-Myc Antagonises the Transcriptional Activity of the Androgen Receptor in Prostate Cancer Affecting Key Gene Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

In-Depth Technical Guide: SJ995973 Binding Affinity and Degradation of BRD4

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ995973 is a highly potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a particular emphasis on Bromodomain-containing protein 4 (BRD4). BRD4 is a critical epigenetic reader that plays a pivotal role in transcriptional regulation and has been identified as a key therapeutic target in various malignancies. This compound operates by hijacking the ubiquitin-proteasome system, a cell's natural protein disposal machinery, to selectively eliminate BRD4. This technical guide provides a comprehensive overview of the binding affinity, degradation efficacy, experimental methodologies, and the mechanistic action of this compound on BRD4-mediated signaling pathways. A notable feature of this compound is its utilization of a novel phenyl-glutarimide moiety as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), distinguishing it from many earlier-generation PROTACs that rely on thalidomide-based binders.[1][2]

Quantitative Data on this compound Activity

The efficacy of this compound is demonstrated by its potent degradation of BRD4 and its profound effect on cancer cell viability. The following table summarizes the key quantitative metrics for this compound.

| Parameter | Cell Line | Value | Description | Reference |

| DC50 | MV4-11 (Acute Myeloid Leukemia) | 0.87 nM | The half-maximal degradation concentration for BRD4 protein. | [1][3] |

| Dmax | MV4-11 (Acute Myeloid Leukemia) | >99% | The maximum percentage of BRD4 degradation achieved. | [3] |

| IC50 | MV4-11 (Acute Myeloid Leukemia) | 3 pM | The half-maximal inhibitory concentration for cell viability. | [3][4] |

Mechanism of Action: PROTAC-Mediated Degradation

This compound functions by inducing the formation of a ternary complex between BRD4 and the E3 ubiquitin ligase cereblon (CRBN). This proximity, orchestrated by the bifunctional nature of the PROTAC, leads to the polyubiquitination of BRD4, marking it for subsequent degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple BRD4 proteins.

Caption: Mechanism of this compound-induced BRD4 degradation.

Experimental Protocols

The characterization of this compound and its effects on BRD4 involves a series of established in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Cellular BRD4 Degradation Assay (Western Blot)

This assay is fundamental for quantifying the reduction in BRD4 protein levels following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Seed human cancer cells (e.g., MV4-11 or HeLa) in 6-well plates and culture until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., α-Tubulin or GAPDH) as a loading control. Quantify the band intensities using densitometry software.[5][6][7]

Caption: Western Blot workflow for BRD4 degradation analysis.

Ternary Complex Formation Assay (NanoBRET™)

This assay quantifies the formation of the BRD4-SJ995973-CRBN ternary complex in live cells.

Protocol:

-

Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express BRD4 fused to a NanoLuc® luciferase (NanoLuc-BRD4) and CRBN fused to a HaloTag® protein (HaloTag-CRBN).

-

Assay Setup: Seed the engineered cells in a 384-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.[8][9][10]

Cereblon Binding Assay (Fluorescence Polarization)

This assay determines the binding affinity of the CRBN-binding moiety of this compound to recombinant CRBN.

Protocol:

-

Reagents: Use purified recombinant CRBN protein and a fluorescently labeled tracer that binds to CRBN (e.g., Cy5-labeled thalidomide).

-

Assay Plate Preparation: In a black, low-binding 96-well plate, add the assay buffer, the fluorescent tracer, and the CRBN protein.

-

Competitive Binding: Add increasing concentrations of the this compound CRBN binder or a known CRBN inhibitor (e.g., pomalidomide) as a positive control.

-

Incubation: Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: A decrease in fluorescence polarization indicates the displacement of the fluorescent tracer by the test compound. Calculate the IC50 value by fitting the data to a dose-response curve.[11][12]

Impact on BRD4-Mediated Signaling Pathways

BRD4 is a master transcriptional regulator, and its degradation by this compound has profound effects on downstream signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

c-Myc and NF-κB Signaling

BRD4 is a key activator of the transcription of the oncogene c-MYC and is also involved in the activation of the NF-κB signaling pathway. By degrading BRD4, this compound effectively downregulates the expression of c-Myc and inhibits NF-κB-dependent gene transcription, leading to cell cycle arrest and apoptosis.

Caption: Impact of this compound on c-Myc and NF-κB signaling.

Conclusion

This compound is a highly effective BRD4-degrading PROTAC with picomolar potency in inducing cancer cell death. Its mechanism of action, involving the formation of a ternary complex with BRD4 and the E3 ligase CRBN, leads to the efficient and sustained proteasomal degradation of BRD4. This, in turn, disrupts key oncogenic signaling pathways, including those driven by c-Myc and NF-κB. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and characterization of this compound and other BRD4-targeting PROTACs. The unique phenyl-glutarimide CRBN binder of this compound may offer advantages in terms of physicochemical properties and degradation efficiency, making it a valuable tool for both basic research and therapeutic development.

References

- 1. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

- 7. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. amsbio.com [amsbio.com]

The Advent of a Novel Degrader: A Technical Deep Dive into SJ995973's Recruitment of the Cereblon E3 Ligase

For Immediate Release

A significant advancement in the field of targeted protein degradation has emerged with the development of SJ995973, a highly potent and chemically stable degrader of Bromodomain and Extra-Terminal (BET) proteins. This in-depth guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols underlying this compound's recruitment of the Cereblon (CRBN) E3 ligase, offering a valuable resource for researchers, scientists, and drug development professionals.

This compound distinguishes itself through the incorporation of a novel phenyl-glutarimide (PG) moiety as the CRBN binder. This strategic design choice addresses the inherent instability of the commonly used immunomodulatory imide drugs (IMiDs), which are prone to hydrolysis. The enhanced chemical stability of the PG ligand translates to more reliable and potent degradation of target proteins.[1][2][3]

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

Like other Proteolysis-Targeting Chimeras (PROTACs), this compound is a heterobifunctional molecule designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). It achieves this by simultaneously binding to a target protein (in this case, BET proteins such as BRD4) and an E3 ubiquitin ligase, specifically Cereblon. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.

References

- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

The Phenyl-Glutarimide Advantage: A Technical Deep Dive into the SJ995973 PROTAC Core

For Immediate Release

MEMPHIS, Tenn. – Researchers and drug development professionals now have access to an in-depth technical guide on the advantages of the novel phenyl-glutarimide binder utilized in the potent BET degrader, SJ995973. This document outlines the core benefits of this chemical moiety, focusing on its enhanced stability and profound efficacy in targeted protein degradation, supported by comprehensive data and detailed experimental protocols.

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A critical component of these bifunctional molecules is the ligand that recruits an E3 ubiquitin ligase. Traditional PROTACs have often relied on immunomodulatory imide drugs (IMiDs) to engage the Cereblon (CRBN) E3 ligase. However, the inherent instability of the IMiD scaffold, particularly its susceptibility to hydrolysis, has posed a significant challenge for drug development.

The phenyl-glutarimide binder in this compound represents a significant advancement, overcoming the stability limitations of previous generations of CRBN-binding ligands. This novel binder demonstrates superior chemical stability while maintaining high-affinity binding to CRBN, leading to a highly potent and efficient degradation of Bromodomain and Extra-Terminal (BET) proteins.

Core Advantages of the Phenyl-Glutarimide Binder

The primary advantage of the phenyl-glutarimide core lies in its improved chemical stability . Unlike the phthalimide group in traditional IMiDs, the phenyl group in this novel binder is less prone to hydrolysis. This increased stability translates to a longer half-life in biological media, ensuring sustained target engagement and degradation.[1][2] This key feature addresses a critical bottleneck in the development of PROTAC-based therapeutics, paving the way for more robust and reliable in vivo applications.[3]

Furthermore, the phenyl-glutarimide scaffold has been shown to be a highly efficient recruiter of CRBN. This compound, which incorporates this binder, exhibits remarkable potency, inducing degradation of the BET protein BRD4 at sub-nanomolar concentrations and inhibiting the viability of cancer cells at picomolar concentrations.[1][2][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency and efficacy.

| Compound | Target | Cell Line | IC50 | DC50 | Dmax |

| This compound | BET Proteins | MV4-11 | 3 pM | 0.87 nM (BRD4) | >99% (BRD4) |

Table 1: In vitro potency and degradation efficiency of this compound.[1][2][4][5][6][7]

| Compound | Assay Condition | Half-life (t1/2) |

| Phenyl-glutarimide binder | Cell Media | > 24 hours |

| Thalidomide (IMiD) | Cell Media | 3.3 hours |

Table 2: Comparative chemical stability of the phenyl-glutarimide binder versus a traditional IMiD.[8]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound follows the canonical PROTAC pathway. The molecule simultaneously binds to a BET protein (the target) and the CRBN E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.

The general workflow for evaluating the efficacy of a PROTAC like this compound involves a series of in vitro assays.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay

-

Cell Seeding: Human acute myeloid leukemia MV4-11 cells were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Treatment: Cells were treated with a serial dilution of this compound or a vehicle control (DMSO).

-

Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression analysis of the dose-response curves.

Western Blot for Protein Degradation

-

Cell Treatment: MV4-11 cells were treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked and then incubated with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands was quantified using image analysis software (e.g., ImageJ). The level of protein degradation was normalized to the loading control and expressed as a percentage of the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

In Vivo Formulation Preparation

For in vivo studies, this compound can be formulated as follows:

-

Vehicle 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. A stock solution in DMSO is first prepared and then mixed sequentially with the other solvents.[5]

-

Vehicle 2: 10% DMSO and 90% Corn Oil.[5]

It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[5]

This technical guide underscores the significant advantages of the phenyl-glutarimide binder in the design of next-generation PROTACs. The enhanced stability and potent efficacy of this compound make it a valuable tool for research and a promising scaffold for the development of novel therapeutics.

References

- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

SJ995973: A Technical Guide to Targeted BET Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SJ995973, a highly potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins. This document outlines the core mechanism of action, quantitative performance data, detailed experimental protocols for its characterization, and visual representations of the key molecular processes.

Core Concepts and Mechanism of Action

This compound is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate BET proteins (BRD2, BRD3, and BRD4).[1][2] It achieves this through a tripartite mechanism:

-

Binding to BET Proteins: One end of the this compound molecule contains a ligand that specifically binds to the bromodomains of the BET protein family.[2]

-

Recruitment of E3 Ubiquitin Ligase: The other end of this compound binds to Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4]

-

Ternary Complex Formation and Ubiquitination: The simultaneous binding of this compound to a BET protein and CRBN induces the formation of a ternary complex. This proximity enables the E3 ligase to polyubiquitinate the BET protein, tagging it for destruction.

-

Proteasomal Degradation: The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome, and this compound can then act catalytically to degrade further BET protein molecules.

Quantitative Performance Data

The following table summarizes the degradation potency and efficacy of this compound and a closely related analog against the BET family of proteins.

| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| This compound | BRD4 | MV4-11 | 0.87 | 99 | [4] |

| Analog (Cmpd 2) | BRD2 | MV4-11 | 0.5 | >95 | [5] |

| Analog (Cmpd 2) | BRD3 | MV4-11 | 0.5 | >95 | [5] |

| Analog (Cmpd 2) | BRD4 | MV4-11 | 0.2 | >95 | [5] |

Note: DC₅₀ represents the concentration of the compound required to degrade 50% of the target protein. Dₘₐₓ represents the maximum percentage of protein degradation achieved.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound-mediated BET protein degradation and a typical experimental workflow for its characterization.

Caption: this compound-mediated BET protein degradation pathway.

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on established methods for PROTAC evaluation.

Western Blotting for BET Protein Degradation

This protocol is designed to quantify the degradation of BRD2, BRD3, and BRD4 in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., MV4-11, human acute myeloid leukemia)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (appropriate percentage for BET proteins)

-

Running buffer (e.g., Tris-Glycine-SDS)

-

Transfer buffer (e.g., Towbin buffer)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-BRD2

-

Rabbit anti-BRD3

-

Rabbit anti-BRD4 (e.g., Cell Signaling Technology #13440)[6]

-

Mouse or Rabbit anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of each BET protein band to the corresponding loading control band. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of this compound-induced BET protein degradation on cell viability and proliferation.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well clear or opaque-walled plates

-

This compound stock solution (in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization buffer (for MTT assay)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 72 or 96 hours).

-

Assay:

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization buffer to dissolve the formazan crystals.

-

For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes.

-

-

Measurement:

-

MTT: Measure the absorbance at 570 nm.

-

CellTiter-Glo®: Measure the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the BET-SJ995973-CRBN ternary complex.

Materials:

-

Cells expressing tagged versions of either the BET protein (e.g., FLAG-BRD4) or CRBN (e.g., HA-CRBN)

-

This compound and a negative control (e.g., a molecule that binds BET but not CRBN)

-

Proteasome inhibitor (e.g., MG132)

-

Co-IP lysis buffer

-

Anti-FLAG or anti-HA affinity beads/resin

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

-

Primary antibodies for Western blotting (anti-FLAG, anti-HA, anti-BRD4, anti-CRBN)

Procedure:

-

Cell Treatment: Treat cells with this compound or the negative control, along with a proteasome inhibitor (to prevent degradation of the complex), for a short duration (e.g., 2-4 hours).

-

Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with non-specific beads.

-

Incubate the pre-cleared lysate with anti-FLAG or anti-HA affinity beads overnight at 4°C to pull down the tagged protein and its binding partners.

-

-

Washing: Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the input, unbound, and eluted fractions by Western blotting using antibodies against the tagged protein and the suspected interacting partners (e.g., blot for CRBN in a FLAG-BRD4 pulldown). The presence of both BET protein and CRBN in the eluate from this compound-treated cells, but not in the control, confirms the formation of the ternary complex.

Conclusion

This compound is a powerful chemical tool for inducing the selective degradation of BET family proteins. Its high potency and efficacy make it a valuable asset for researchers studying the biological roles of BET proteins in various physiological and pathological contexts, including cancer. The experimental protocols provided in this guide offer a robust framework for the characterization and validation of this compound and other PROTAC molecules in a laboratory setting. Careful execution of these experiments will provide critical insights into the mechanism and therapeutic potential of targeted protein degradation.

References

- 1. biorxiv.org [biorxiv.org]

- 2. adooq.com [adooq.com]

- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vivo.weill.cornell.edu [vivo.weill.cornell.edu]

- 5. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for SJ995973 in Acute Myeloid Leukemia (AML) Cell Lines

For Research Use Only

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcription of key oncogenes, including c-MYC, and anti-apoptotic factors like BCL-2. The inhibition of these proteins has emerged as a promising therapeutic strategy in AML.

SJ995973 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BET proteins. As a heterobifunctional molecule, this compound links a BET-binding moiety to a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of BET proteins, leading to a profound and sustained suppression of their downstream signaling pathways. These application notes provide detailed protocols for the use of this compound in AML cell lines to assess its anti-leukemic activity.

Mechanism of Action

This compound operates through a mechanism of targeted protein degradation. The molecule forms a ternary complex with a BET protein (e.g., BRD4) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins leads to the transcriptional repression of target genes, such as c-MYC and BCL2, which are critical for the proliferation and survival of AML cells. This ultimately results in cell cycle arrest and apoptosis.

Data Presentation

In Vitro Activity of this compound in AML Cell Lines

The anti-proliferative and cytotoxic effects of this compound have been evaluated in various AML cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Assay Type | Incubation Time | IC50 (pM) | Reference |

| MV4-11 | CellTiter-Glo® | 72 hours | 3 | [1] |

| MV4-11 | Cytotoxicity Assay | 96 hours | 3 | [1] |

Further studies are recommended to determine the IC50 values of this compound in a broader panel of AML cell lines (e.g., MOLM-13, HL-60, OCI-AML3) to fully characterize its activity spectrum.

Experimental Protocols

General Guidelines

-

Compound Handling: this compound is a potent compound and should be handled with appropriate personal protective equipment (PPE).

-

Cell Culture: AML cell lines should be maintained in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, according to the supplier's recommendations. Cells should be in the logarithmic growth phase for all experiments.

-

Controls: Appropriate vehicle controls (e.g., DMSO) must be included in all experiments. The final concentration of the vehicle should be consistent across all conditions and typically should not exceed 0.1%.

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-

Complete culture medium

-

This compound

-

DMSO (vehicle)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count AML cells.

-

Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.

-

Incubate the plate for 2-4 hours at 37°C and 5% CO2 to allow cells to recover.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium at 10X the final desired concentrations.

-

Add 10 µL of the 10X this compound dilutions or vehicle control (DMSO in medium) to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Assay Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (wells with medium only) from all experimental readings.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the normalized viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

-

References

Application Notes and Protocols for CellTiter-Glo® Assay with SJ995973 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ995973 is a highly potent and specific degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, functioning as a Proteolysis-Targeting Chimera (PROTAC).[1][2][3] PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[2][3] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining cell viability by quantifying ATP, which is a key indicator of metabolically active cells. This "add-mix-measure" assay is well-suited for high-throughput screening and assessing the cytotoxic effects of compounds like this compound.[4] These application notes provide a comprehensive guide to utilizing the CellTiter-Glo® assay for evaluating the anti-proliferative effects of this compound.

Principle of the CellTiter-Glo® Assay

The CellTiter-Glo® assay utilizes a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present in the sample. In the presence of ATP, the luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. As ATP is a critical component of cellular metabolism, the luminescent signal directly correlates with the number of viable, metabolically active cells in culture.

Data Presentation

The following table summarizes the representative dose-dependent effect of this compound on the viability of MV4-11 acute myeloid leukemia cells, as determined by the CellTiter-Glo® assay after a 72-hour incubation period. The IC50 value for this compound in MV4-11 cells has been reported to be approximately 3 pM.[1][2] The data presented below is illustrative of a typical dose-response curve.

| This compound Concentration (pM) | Percent Viability (%) (Relative to Vehicle Control) | Standard Deviation (%) |

| 0 (Vehicle) | 100 | 5.2 |

| 0.1 | 95.3 | 4.8 |

| 0.5 | 80.1 | 6.1 |

| 1 | 65.7 | 5.5 |

| 3 (IC50) | 50.0 | 4.9 |

| 10 | 25.4 | 3.8 |

| 50 | 8.2 | 2.1 |

| 100 | 2.5 | 1.5 |

Experimental Protocols

Materials

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

MV4-11 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Opaque-walled 96-well plates suitable for luminescence readings

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Luminometer

Protocol for this compound Stock Solution Preparation

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Cell Viability Assay

-

Cell Seeding:

-

Harvest and count MV4-11 cells.

-

Resuspend the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (yielding 5,000 cells/well).

-

Include wells with medium only to serve as a background control.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to acclimate.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium from the stock solution. Due to the high potency of this compound, a wide range of concentrations (e.g., from 0.01 pM to 100 nM) is recommended to generate a complete dose-response curve.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Carefully add 100 µL of the diluted this compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well. It is recommended to perform each treatment in triplicate.

-

-

Incubation:

-

Return the plate to the 37°C incubator and incubate for the desired treatment period (e.g., 72 hours).

-

-

CellTiter-Glo® Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (200 µL of reagent to 200 µL of medium).

-

Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental wells.

-

Calculate the percentage of cell viability for each treatment by normalizing the luminescence values to the vehicle control wells (set to 100% viability).

-

Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Mandatory Visualization

Caption: Mechanism of this compound-induced BET protein degradation.

Caption: Experimental workflow for the CellTiter-Glo® assay with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preparation of SJ995973 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of SJ995973, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Bromodomain and Extra-Terminal (BET) family proteins. Adherence to this protocol is crucial for ensuring the stability, and activity of the compound in downstream applications.

Introduction to this compound

This compound is a bifunctional molecule that induces the degradation of BET proteins, including BRD2, BRD3, and BRD4, by hijacking the body's own ubiquitin-proteasome system.[1][2][3] It achieves this by simultaneously binding to a BET protein and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target BET protein by the proteasome.[4][5][6] This event-driven mechanism of action makes PROTACs like this compound highly potent, often at picomolar concentrations, in inhibiting cellular processes driven by these proteins.[2][3]

Physicochemical and Solubility Data

Proper preparation of this compound stock solutions begins with an understanding of its physical and chemical properties. This data is essential for accurate concentration calculations and for selecting the appropriate solvent.

| Property | Value | Reference |

| Molecular Weight | 730.28 g/mol | [1][2][7] |

| Formula | C37H40ClN7O5S | [1][2][7] |

| CAS Number | 2882065-25-8 | [1][2][7] |

| Appearance | Off-white to light yellow solid | [7] |

| Solubility in DMSO | 100 mg/mL (136.93 mM) | [7] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/dry Dimethyl Sulfoxide (DMSO), newly opened[7]

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.30 mg of this compound.

-

Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mM x 0.001 L x 730.28 g/mol = 7.30 mg

-

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM solution, if you weighed 7.30 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic bath for 5-10 minutes.[7] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][8]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7][8] Ensure the vials are tightly sealed and protected from light.

Storage and Stability

The stability of the this compound stock solution is critical for reproducible experimental results.

| Storage Condition | Duration | Recommendations | Reference |

| -80°C | 6 months | Recommended for long-term storage. | [7][8] |

| -20°C | 1 month | Suitable for short-term storage. | [1][7][8] |

Important Considerations:

-

Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb moisture from the air. The presence of water can significantly impact the solubility of this compound.[7] It is imperative to use newly opened, anhydrous grade DMSO for stock solution preparation.

-

Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[1][8]

-

Protection from Light: Store the stock solution protected from light to prevent photodegradation.[7]

Diagrams

Signaling Pathway of this compound (PROTAC)

Caption: Mechanism of action of this compound as a PROTAC.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

References

- 1. adooq.com [adooq.com]

- 2. This compound | BET PROTAC | Probechem Biochemicals [probechem.com]

- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. njbio.com [njbio.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Assessing Downstream Effects of SJ995973 on MYC

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ995973 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4.[1] These proteins are critical epigenetic readers that regulate the transcription of key oncogenes, most notably MYC. The MYC family of transcription factors (c-MYC, N-MYC, L-MYC) are master regulators of cell proliferation, growth, and metabolism, and their dysregulation is a hallmark of a majority of human cancers.[2][3]

Unlike traditional small-molecule inhibitors that only block the function of a target protein, PROTACs like this compound hijack the cell's natural ubiquitin-proteasome system to specifically tag the target protein for degradation.[4] This event-driven mechanism offers the potential for a more profound and sustained downstream effect. By degrading BET proteins, this compound is expected to lead to a significant downregulation of MYC transcription and, consequently, the suppression of MYC-driven oncogenic pathways.[5][6][7]

These application notes provide a comprehensive guide for researchers to assess the downstream effects of this compound on MYC. Included are detailed protocols for key experiments, tables for presenting quantitative data, and diagrams to visualize the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables provide a framework for summarizing the quantitative data obtained from the described experimental protocols. The values presented are illustrative and based on expected outcomes for a potent BET degrader. Researchers should replace this with their own experimental data.

Table 1: Effect of this compound on MYC Protein and mRNA Levels

| Cell Line | Treatment (this compound) | MYC Protein Level (% of Control) | MYC mRNA Level (Fold Change) |

| MV4-11 (AML) | 1 nM | 50% | 0.4 |

| 10 nM | 15% | 0.1 | |

| 100 nM | <5% | <0.05 | |

| HeLa (Cervical Cancer) | 10 nM | 60% | 0.5 |

| 100 nM | 25% | 0.2 | |

| 1 µM | 10% | 0.1 |

Table 2: Effect of this compound on Cell Viability (IC50)

| Cell Line | This compound IC50 (nM) |

| MV4-11 (AML) | 0.1 |

| HeLa (Cervical Cancer) | 25 |

| Normal Fibroblasts | >1000 |

Table 3: Effect of this compound on Apoptosis

| Cell Line | Treatment (this compound, 72h) | % Apoptotic Cells (Annexin V+) |

| MV4-11 (AML) | 10 nM | 45% |

| 100 nM | 75% | |

| HeLa (Cervical Cancer) | 100 nM | 30% |

| 1 µM | 60% |

Table 4: Effect of this compound on MYC Target Gene Expression

| Gene | Cell Line | Treatment (this compound, 24h) | Fold Change in Expression |

| CCND1 (Cyclin D1) | MV4-11 | 10 nM | 0.3 |

| TERT | MV4-11 | 10 nM | 0.2 |

| ODC1 | MV4-11 | 10 nM | 0.4 |

| CCND1 (Cyclin D1) | HeLa | 100 nM | 0.5 |

| TERT | HeLa | 100 nM | 0.4 |

| ODC1 | HeLa | 100 nM | 0.6 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound leading to MYC downregulation.

Caption: General experimental workflow for assessing this compound effects.

Detailed Experimental Protocols

Western Blot for MYC Protein Levels

Objective: To quantify the reduction in MYC protein levels following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., MV4-11, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-c-MYC

-

Loading control primary antibody: anti-β-actin or anti-GAPDH

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for different time points (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a loading control antibody (β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the MYC signal to the loading control.

-

Quantitative Real-Time PCR (qRT-PCR) for MYC and Target Gene Expression

Objective: To measure the changes in mRNA levels of MYC and its downstream target genes after this compound treatment.

Materials:

-

Treated cells (from the same experiment as the Western blot)

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for MYC, target genes (e.g., CCND1, TERT, ODC1), and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Lyse the treated cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.

-

-

qPCR:

-

Set up the qPCR reactions in triplicate for each sample and primer set using a qPCR master mix.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

Cell Viability Assay (MTT)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Solubilization and Measurement:

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using graphing software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Treated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Collection:

-

Treat cells with this compound for 48-72 hours.

-

Collect both adherent and floating cells. Centrifuge to pellet the cells.

-

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

The total percentage of apoptotic cells is the sum of early and late apoptotic populations.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting MYC: Multidimensional regulation and therapeutic strategies in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target c-Myc to treat pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted protein degradation in mammalian cells: A promising avenue toward future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving SJ995973 Solubility for In Vivo Studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of SJ995973 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo research?

A1: this compound is a highly potent proteolysis-targeting chimera (PROTAC) that degrades Bromodomain and Extra-Terminal (BET) proteins, showing a 50% degradation concentration (DC50) of 0.87 nM for BRD4 in MV4-11 cells.[1] Like many advanced therapeutic molecules, this compound is a lipophilic compound with poor aqueous solubility, which can hinder its bioavailability and therapeutic efficacy in in vivo models.[2][3] Achieving adequate solubility is crucial for ensuring consistent and effective exposure of the compound to target tissues in animal studies.

Q2: What are the general strategies for improving the solubility of poorly water-soluble compounds like this compound?

A2: Several techniques can be employed to enhance the solubility of hydrophobic drugs for preclinical studies.[4][5][6][7] These include:

-

Co-solvents: Utilizing water-miscible organic solvents to increase the solubilizing capacity of the vehicle.[3][4]

-

Surfactants: Using agents that form micelles to encapsulate and disperse the hydrophobic drug in an aqueous environment.[4][5]

-

Lipid-based formulations: Incorporating the drug into oils, surfactants, and co-solvents to form emulsions or self-emulsifying drug delivery systems (SEDDS).[6][8]

-